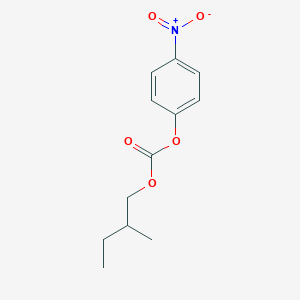

4-Nitrophenyl 2-methyl butyl carbonate

Description

4-Nitrophenyl 2-methyl butyl carbonate is an activated carbonate ester featuring a 4-nitrophenoxy leaving group and a branched 2-methyl butyl substituent. These compounds are widely used as intermediates in organic synthesis, particularly for introducing protecting groups, forming carbamate linkages, or enabling polymer conjugation . The 4-nitrophenyl group enhances reactivity due to its electron-withdrawing nitro moiety, facilitating nucleophilic substitution reactions. The 2-methyl butyl group, a branched alkyl chain, influences steric effects and solubility compared to linear or aromatic substituents.

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-methylbutyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C12H15NO5/c1-3-9(2)8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

IXMZSBLZBVFCFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the reaction of 2-methyl butanol (or its derivatives) with activated carbonates such as bis(4-nitrophenyl) carbonate or 4-nitrophenyl chloroformate under controlled conditions. The 4-nitrophenyl group serves as an excellent leaving group due to its electron-withdrawing nitro substituent, which facilitates carbonate formation.

Preparation Using Bis(4-nitrophenyl) Carbonate

A well-documented method involves reacting the alcohol with bis(4-nitrophenyl) carbonate in the presence of a base to form the corresponding 4-nitrophenyl carbonate ester:

- Reactants: 2-methyl butanol and bis(4-nitrophenyl) carbonate

- Conditions: Temperature range between −20 °C to 50 °C, preferably 0 to 30 °C

- Solvent: An inert organic solvent with good solubility for reactants and products, such as tetrahydrofuran, ethyl acetate, acetonitrile, dimethylformamide, dichloromethane, or mixtures thereof

- Base: Typically a tertiary amine such as triethylamine or pyridine, often used in more than one molar equivalent to neutralize generated acid

- Reaction time: Several hours with monitoring by HPLC or TLC

This process avoids extreme conditions such as very low temperatures (e.g., below −40 °C) and harsh reagents, making it suitable for industrial-scale synthesis with good yields and purity.

Alternative Method Using 4-Nitrophenyl Chloroformate

Another route involves the activation of the alcohol with 4-nitrophenyl chloroformate:

- Procedure: The 2-methyl butanol is reacted with 4-nitrophenyl chloroformate in an inert solvent like dichloromethane at low temperatures (e.g., −78 °C) to form the carbonate intermediate.

- Base addition: A nucleophilic base such as N-ethylmethylamine is added to facilitate the reaction.

- Workup: After reaction completion, the mixture is washed with water and acid/base solutions to isolate the product.

- Limitations: Requires very low temperatures and careful addition to avoid side reactions, making it less convenient than the bis(4-nitrophenyl) carbonate method.

Notes on Solvent and Base Selection

- Protic solvents (e.g., alcohols) and strongly basic solvents (e.g., pyridine) are generally avoided as they may react with the carbonate intermediates.

- Solvents with higher solubility for both reactants and products are preferred to maintain reaction control.

- Organic bases such as triethylamine are commonly used to neutralize acidic byproducts and drive the reaction forward.

Data Table Summarizing Preparation Conditions

| Parameter | Method Using Bis(4-nitrophenyl) Carbonate | Method Using 4-Nitrophenyl Chloroformate |

|---|---|---|

| Temperature Range | −20 to 50 °C (preferably 0 to 30 °C) | −78 °C |

| Solvent | THF, ethyl acetate, acetonitrile, DMF, DCM | Dichloromethane |

| Base | Triethylamine, pyridine (tertiary amines) | N-Ethylmethylamine |

| Reaction Time | Several hours | Up to 40 hours at low temperature |

| Reaction Monitoring | HPLC, TLC | HPLC |

| Advantages | Mild conditions, industrially scalable | High specificity, but requires low temp |

| Disadvantages | Possible side products at higher temp | Requires cryogenic cooling |

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 2-methyl butyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield 4-nitrophenol and 2-methyl butanol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products:

Hydrolysis: 4-Nitrophenol and 2-Methyl butanol.

Reduction: 4-Aminophenyl 2-methyl butyl carbonate.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-methyl butyl carbonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polycarbonates and other polymers.

Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.

Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-methyl butyl carbonate involves the cleavage of the carbonate ester bond, which can be catalyzed by enzymes or chemical reagents. The nitrophenyl group acts as a leaving group, facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

4-Nitrophenyl 2-(Trimethylsilyl)ethyl Carbonate (TEOC-ONp)

- Structure : Contains a trimethylsilyl (TMS) group on the ethyl chain.

- Reactivity : The TMS group acts as a base-labile protecting group, removable under mild acidic conditions (e.g., tetrabutylammonium fluoride). This contrasts with the 2-methyl butyl group, which lacks labile functionality and requires harsher conditions for cleavage .

- Applications : Primarily used in peptide synthesis to protect amines during solid-phase synthesis. Its silyl group enables orthogonal deprotection strategies .

- Physical Properties : Molecular weight = 283.36 g/mol; melting point = 35–40°C .

Bis(4-Nitrophenyl) Carbonate

- Structure: Symmetrical carbonate with two 4-nitrophenoxy groups.

- Reactivity: Exhibits higher reactivity than mono-substituted carbonates due to dual leaving groups, making it ideal for activating amino acids and forming carbamates .

- Applications: Used to prepare activated esters of N-protected amino acids for peptide synthesis. Its bifunctional nature allows efficient coupling without additional catalysts .

- Yield : Average yield in MPEG conjugation reactions is ~78% .

Azidomethyl 4-Nitrophenyl Carbonate

- Structure : Features an azidomethyl group for click chemistry applications.

- Reactivity : The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC), a key reaction in bioconjugation. The 2-methyl butyl group lacks such functional versatility .

- Applications : Introduces the Azoc protecting group, which is cleavable via Staudinger reactions or phosphine treatment .

MPEG 4-Nitrophenyl Carbonate

- Structure : Polyethylene glycol (PEG) chain conjugated to the carbonate.

- Reactivity : The PEG moiety enhances hydrophilicity and biocompatibility, contrasting with the hydrophobic 2-methyl butyl group.

- Applications: Used for PEGylation of dendrimers (e.g., PAMAM) to improve solubility and reduce immunogenicity in drug delivery systems .

(4-Bromoophenyl)methyl 4-Nitrophenyl Carbonate

- Structure : Contains a brominated aromatic ring for further functionalization.

- Reactivity : The bromine substituent allows Suzuki-Miyaura cross-coupling reactions, enabling modular synthesis of complex molecules. The 2-methyl butyl group lacks such reactivity .

- Synthetic Yield : Reported at 47% via flash chromatography .

Key Comparative Data

| Compound | Reactivity Drivers | Key Applications | Cleavage Conditions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Nitrophenyl 2-methyl butyl carbonate | Branched alkyl (steric hindrance) | Prodrugs, hydrophobic conjugates | Basic hydrolysis | ~255.25 (estimated) |

| TEOC-ONp | TMS group (base-labile) | Peptide synthesis | Mild acid (e.g., TBAF) | 283.36 |

| Bis(4-nitrophenyl) carbonate | Dual leaving groups | Amino acid activation | Nucleophilic substitution | 304.21 |

| Azidomethyl 4-nitrophenyl carbonate | Azide (click chemistry) | Bioconjugation | Phosphine or Staudinger reaction | ~240.20 |

| MPEG 4-nitrophenyl carbonate | PEG chain (hydrophilicity) | Polymer-drug conjugates | Enzymatic or acidic hydrolysis | ~5000 (MPEG-5000) |

Mechanistic and Stability Considerations

- Electron-Withdrawing Effects: The 4-nitrophenoxy group stabilizes the transition state during nucleophilic attack, accelerating reactions with amines or alcohols. This effect is consistent across all analogs .

- For example, TEOC-ONp’s TMS group is less bulky, enabling faster coupling in peptide synthesis .

- Solubility : Branched alkyl chains (e.g., 2-methyl butyl) enhance lipid solubility, making the compound suitable for hydrophobic environments. In contrast, PEGylated analogs are water-soluble .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.